molecular formula C17H21N3O4 B12152627 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B12152627
M. Wt: 331.4 g/mol
InChI Key: JRIMHDQZXPCRCK-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide is a quinazolinone derivative featuring a bicyclic 6,7-dimethoxy-2-methyl-4-oxoquinazolinone core linked via an ethyl chain to a cyclopropanecarboxamide group. Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and anticancer properties. The cyclopropane moiety and methoxy substituents may enhance metabolic stability and modulate binding interactions.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H21N3O4/c1-10-19-13-9-15(24-3)14(23-2)8-12(13)17(22)20(10)7-6-18-16(21)11-4-5-11/h8-9,11H,4-7H2,1-3H3,(H,18,21)

InChI Key

JRIMHDQZXPCRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3CC3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide typically involves multiple steps. One common route starts with the preparation of the quinazolinone core. This can be achieved by reacting 2-amino-3,4-dimethoxybenzoic acid with acetic anhydride to form the corresponding quinazolinone intermediate. The intermediate is then subjected to alkylation with 2-bromoethylamine to introduce the ethylamine side chain. Finally, the cyclopropanecarboxamide moiety is introduced through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the quinazolinone core or the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropanecarboxamide Derivatives

a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
  • Structure: Contains a phenyl-substituted cyclopropane ring and a 4-methoxyphenoxy group.
  • Synthesis : Prepared via procedure B with 78% yield, forming diastereomers (dr 23:1) .
  • Key Differences: Lacks the quinazolinone core but shares the cyclopropanecarboxamide motif. The methoxy group here is on a phenoxy side chain, whereas the target compound has methoxy groups on the quinazolinone.
  • Implications : High diastereomer ratio suggests controlled stereochemistry, which may be relevant if the target compound has chiral centers.
b) N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopropanecarboxamide ()
  • Structure : Cyclopropanecarboxamide linked to a benzoylhydrazine-thiocarbonyl group.
  • Physical Properties : Melting point 204–206°C; characterized by LC-MS (m/z = 310 [M+1]) and NMR .
  • Key Differences: The thiocarbonyl and hydrazine groups differ from the ethyl-linked quinazolinone in the target. Such substituents may influence solubility and hydrogen-bonding capacity.

Quinazolinone-Based Compounds

Agrochemical Carboxamides ()

Examples include:

  • Propanil (N-(3,4-dichlorophenyl) propanamide) : A herbicide with dichlorophenyl and propanamide groups.
  • Iprodione metabolite (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) : Features a dichlorophenyl and imidazolidine ring.

Comparison :

  • The target compound’s methoxy groups contrast with the chloro substituents in agrochemicals, which are electron-withdrawing and may reduce solubility. Methoxy groups could improve bioavailability but decrease pesticidal activity due to reduced electrophilicity .

Data Table: Key Properties of Structural Analogs

Compound Name Substituents Yield (%) Melting Point (°C) Key Features
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl, 4-methoxyphenoxy 78 N/A Diastereomers (dr 23:1)
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopropanecarboxamide Benzoylhydrazine-thiocarbonyl 75 204–206 LC-MS m/z = 310
Propanil 3,4-Dichlorophenyl, propanamide N/A N/A Herbicide

Research Findings and Implications

  • Synthesis: High yields (75–78%) in cyclopropanecarboxamide analogs (–2) suggest efficient synthetic routes for similar compounds. The target compound may require optimized conditions due to its quinazolinone core.
  • Biological Activity: While –2 lack bioactivity data, quinazolinones are pharmacologically active. The cyclopropane moiety may confer metabolic stability, as seen in other drug candidates.

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of methoxy groups at positions 6 and 7 enhances its solubility and biological activity, contributing to its potential pharmacological applications. The molecular formula is C22H25N3O6C_{22}H_{25}N_{3}O_{6} with a molecular weight of approximately 441.5 g/mol.

1. Anticancer Properties

This compound has shown promising anticancer activity in various studies. The mechanism involves the inhibition of specific cancer cell proliferation pathways and induction of apoptosis in tumor cells.

Case Study: A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be around 15 µM, indicating effective potency against these cell lines .

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Research Findings: In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

3. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Mechanism: It is believed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound Name Molecular Formula Key Features Biological Activity
Compound AC22H25N3O6Quinazoline coreAnticancer
Compound BC19H22N4O4Methoxy substitutionsAntimicrobial
Compound CC24H26N4O5Additional functional groupsAnti-inflammatory

This table illustrates how modifications in structure can affect biological activity. Notably, this compound stands out due to its specific combination of functional groups that enhance both solubility and bioactivity compared to similar compounds .

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